molecular formula C19H16N2O7 B3295849 8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 889958-88-7

8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3295849
CAS No.: 889958-88-7
M. Wt: 384.3 g/mol
InChI Key: DZRMTTDNBYLRMT-UHFFFAOYSA-N
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Description

8-Methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic chromene carboxamide derivative characterized by a coumarin-like backbone (2H-chromene-2-one) with three key substituents:

  • 8-Methoxy group: Electron-donating substituent influencing electronic distribution and solubility.
  • N-(4-Methoxybenzyl) carboxamide: Aromatic benzyl moiety with para-methoxy substitution, contributing to lipophilicity and steric bulk.

Chromene derivatives are pharmacologically significant, with documented anti-cancer, anti-inflammatory, and anti-microbial activities . Its structural analogs, such as 6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (), highlight the role of halogen vs. nitro substituents in modulating activity .

Properties

IUPAC Name

8-methoxy-N-[(4-methoxyphenyl)methyl]-6-nitro-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O7/c1-26-14-5-3-11(4-6-14)10-20-18(22)15-8-12-7-13(21(24)25)9-16(27-2)17(12)28-19(15)23/h3-9H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRMTTDNBYLRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound through various studies, including its effects on enzymatic inhibition, antioxidant properties, and potential therapeutic applications.

Chemical Structure

The molecular formula of 8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is C18H18N2O5, with a molecular weight of 342.35 g/mol. The structure consists of a chromene core substituted with methoxy and nitro groups, which are believed to influence its biological activity.

Enzyme Inhibition

Recent studies have highlighted the potential of chromene derivatives in inhibiting various enzymes implicated in neurodegenerative diseases. For instance, modified derivatives of chromene have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are crucial targets in Alzheimer's disease therapy.

CompoundAChE IC50 (μM)BuChE IC50 (μM)BACE-1 IC50 (μM)
8-Methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamideTBDTBDTBD
Rivastigmine0.62 ± 0.030.69 ± 0.041-

The specific IC50 values for the compound are yet to be determined in comparative studies, but it is hypothesized that the presence of methoxy and nitro groups may enhance its inhibitory potency against these enzymes .

Antioxidant Activity

Antioxidant properties are critical in mitigating oxidative stress-related diseases. The antioxidant capacity of chromene derivatives has been evaluated using various assays, including DPPH and ABTS scavenging assays.

CompoundDPPH IC50 (μM)ABTS IC50 (μM)
8-Methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamideTBDTBD
Ascorbic Acid (Control)23.9 μM30.31 μM

The antioxidant activity is believed to be influenced by the structural modifications, particularly the methoxy groups at positions 7 and 8 on the chromene ring .

Case Studies

A notable case study investigated the effects of related chromene compounds on neuroprotection and their potential in treating neurodegenerative diseases. In vitro assays demonstrated that these compounds could significantly reduce amyloid-beta aggregation, a hallmark of Alzheimer's disease.

In vivo studies also indicated that these compounds could improve cognitive functions in animal models by enhancing cholinergic transmission through AChE inhibition .

Scientific Research Applications

Anti-HIV Activity

Recent studies have indicated that derivatives of chromene compounds exhibit significant anti-HIV properties. For instance, a related compound demonstrated an EC50 value of 75 µM against HIV integrase, suggesting that modifications to the chromene structure can enhance antiviral activity. Molecular docking studies revealed binding modes similar to known HIV integrase inhibitors, indicating a promising avenue for developing new anti-HIV agents .

Anti-cancer Properties

Chromene derivatives have been investigated for their anti-cancer effects. Research has shown that certain substituted chromenes can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. A study highlighted the synthesis of new chromene derivatives that exhibited cytotoxic activity against various cancer cell lines, indicating their potential as therapeutic agents .

Neuroprotective Effects

Compounds derived from chromenes have also been studied for neuroprotective effects. In particular, some derivatives have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. The presence of specific substituents on the phenyl ring of the chromene moiety was found to influence AChE inhibition efficacy, suggesting that structural modifications can optimize neuroprotective activity .

Case Studies

Study Focus Findings
Study 1Anti-HIV ActivityCompound showed an EC50 value of 75 µM against HIV integrase; docking studies confirmed binding similarity with known inhibitors .
Study 2Anti-cancer EffectsNew chromene derivatives induced apoptosis in cancer cells; specific pathways were targeted to enhance cytotoxicity .
Study 3NeuroprotectionCertain derivatives inhibited AChE effectively; structural modifications improved activity against neurodegenerative diseases .

Synthesis and Structural Modifications

The synthesis of 8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions starting from simpler chromene precursors. The introduction of methoxy and nitro groups can significantly alter the compound's biological activity, allowing for fine-tuning of its pharmacological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities Evidence Source
Target Compound 6-NO₂, 8-OCH₃, N-(4-OCH₃-benzyl) C₁₈H₁₅N₂O₇ 395.33 (calculated) Hypothesized anti-cancer activity* N/A
6-Bromo-8-methoxy-N-(4-methoxyphenyl) analog 6-Br, 8-OCH₃, N-(4-OCH₃-phenyl) C₁₈H₁₄BrNO₅ 404.22 Unknown activity; bromine may enhance electrophilicity
N-(4-Bromophenyl)-6-methoxy-2-oxo analog 6-OCH₃, N-(4-Br-phenyl) C₁₇H₁₂BrNO₄ 374.20 Bromophenyl group improves receptor binding in related FPR2 agonists
N,N-Dibenzyl-6-methoxy-2-oxo analog 6-OCH₃, N,N-dibenzyl C₂₅H₂₁NO₄ 399.44 Increased lipophilicity due to dibenzyl substitution

Key Observations:

Substituent Effects on Reactivity: Nitro (NO₂) vs. Methoxy (OCH₃) Positioning: The 8-methoxy group in the target compound and its analogs improves solubility relative to non-polar substituents (e.g., methyl).

Biological Activity Trends :

  • Chromene derivatives with nitro groups (e.g., 3-nitro-4H-chromenes) exhibit anti-cancer activity by binding to Bcl-2 proteins and inducing apoptosis . This supports the hypothesis that the target compound’s 6-nitro group could confer similar properties.
  • N-(4-Bromophenyl) analogs show affinity for formyl peptide receptors (FPR2), suggesting that the target’s N-(4-methoxybenzyl) group may also interact with G-protein-coupled receptors .

Synthetic Accessibility: Chromene carboxamides are typically synthesized via cyclocondensation of substituted phenols with acrylamides or via Ullmann coupling for aryl substitutions . The nitro group in the target compound likely requires nitration at position 6 during synthesis.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions between chromene-3-carboxylic acid derivatives and substituted benzylamines. For example, analogous coumarin derivatives (e.g., ) are synthesized via nucleophilic substitution or acylation using reagents like acyl chlorides in the presence of bases (e.g., K₂CO₃ or Et₃N). Solvents such as DMF or DCM are used under reflux, followed by purification via flash chromatography or recrystallization. Optimization includes adjusting stoichiometry, temperature (40–80°C), and catalyst selection (e.g., DW-2 for improved yield). Post-synthesis, intermediates are hydrolyzed or nitrated to introduce functional groups like nitro or methoxy .

Table 1 : Example Reaction Conditions for Analogous Compounds

StepReagents/ConditionsPurposeReference
AcylationAcyl chloride, K₂CO₃, DMF, 60°CIntroduce carboxamide group
NitrationHNO₃/H₂SO₄, 0–5°CAdd nitro group at position 6
PurificationFlash chromatography (silica gel), acetone recrystallizationIsolate pure product

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies methoxy (δ 3.8–4.0 ppm), nitro (adjacent proton deshielding), and chromene carbonyl (δ 160–170 ppm) groups. Coumarin ring protons appear as distinct doublets (δ 6.5–8.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₇N₂O₇: 401.0984) .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., planar chromene ring systems; ).

Q. What functional groups in this compound are most reactive, and how do they influence synthetic modifications?

  • Methodological Answer :
  • Nitro group : Electron-withdrawing; directs electrophilic substitution to meta/para positions. Can be reduced to amine for further derivatization .
  • Methoxy groups : Act as ortho/para directors in electrophilic reactions. May participate in hydrogen bonding during crystallization .
  • Carboxamide : Enables coupling with amines or participation in cyclization reactions (e.g., IMDA reactions; ).

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., hydrogen bonding, planar deviations) be resolved for this compound?

  • Methodological Answer : Discrepancies arise from solvent inclusion (e.g., DMF in ) or twinning. Strategies include:
  • SHELX refinement : Use SHELXL for high-resolution data to model disorder or hydrogen bonds (O–H⋯O interactions in ) .
  • Data-to-parameter ratio optimization : Ensure ≥15:1 to reduce overfitting .
  • Temperature-controlled experiments : Collect data at 100K to minimize thermal motion artifacts .

Q. What mechanistic insights guide the optimization of intramolecular Diels-Alder (IMDA) reactions in derivatives of this compound?

  • Methodological Answer : IMDA reactivity ( ) depends on:
  • Substituent effects : Electron-donating groups (e.g., methoxy) stabilize transition states.
  • Conformational rigidity : Pre-organize the diene/dienophile via steric or electronic effects.
  • Solvent polarity : Use low-polarity solvents (toluene) to favor cyclization over side reactions.
  • Retro-Diels-Alder analysis : Monitor byproduct formation (e.g., CO₂) to adjust temperature and reaction time .

Q. How should researchers address conflicting reactivity data (e.g., nitro group reduction vs. ring oxidation) in related compounds?

  • Methodological Answer :
  • Controlled kinetic studies : Vary pH, reductants (e.g., Na₂S₂O₄ vs. H₂/Pd-C), and temperature to isolate pathways .
  • Computational modeling : Use DFT to predict activation barriers for competing reactions.
  • In-situ monitoring : Employ techniques like IR or HPLC to track intermediate formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

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